molecular formula C11H13BN2O2 B14094030 (2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14094030
M. Wt: 216.05 g/mol
InChI Key: BDKIWFBGAMAPPA-UHFFFAOYSA-N
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Description

(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-methyl-4-bromoacetophenone with 3-methyl-1H-pyrazole in the presence of a base to form the pyrazole-substituted phenyl ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Major Products Formed

Scientific Research Applications

(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is largely dependent on its role in specific reactions. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The pyrazole ring can also interact with various molecular targets, potentially inhibiting enzyme activity or modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-(3-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety

Properties

Molecular Formula

C11H13BN2O2

Molecular Weight

216.05 g/mol

IUPAC Name

[2-methyl-4-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C11H13BN2O2/c1-8-7-10(3-4-11(8)12(15)16)14-6-5-9(2)13-14/h3-7,15-16H,1-2H3

InChI Key

BDKIWFBGAMAPPA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CC(=N2)C)C)(O)O

Origin of Product

United States

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